![molecular formula C15H14ClNO4S B2857207 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide CAS No. 1421528-24-6](/img/structure/B2857207.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

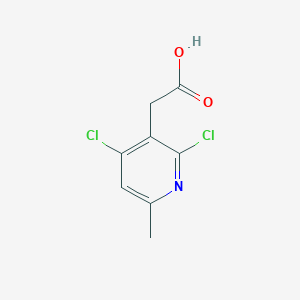

Description

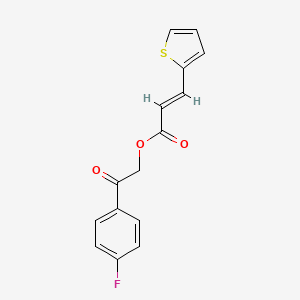

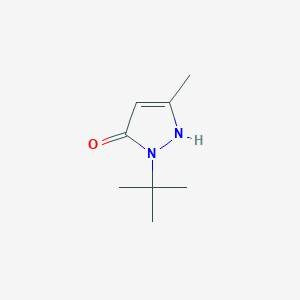

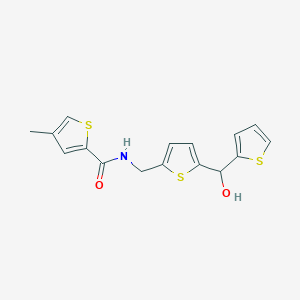

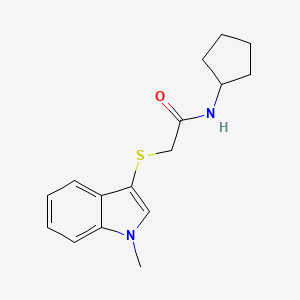

The compound contains a benzo[d][1,3]dioxol-5-yl moiety, which is a common structure in many bioactive molecules . It also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom, and an amide group, which is a common functional group in biochemistry.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and X-ray crystallography can be used to determine the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amide group could undergo hydrolysis, and the thiophene ring could participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, and partition coefficient .Scientific Research Applications

Antioxidant Activity

Research has shown the synthesis of novel compounds with significant antioxidative properties. For example, a series of derivatives were synthesized and evaluated for their antioxidant activity using DPPH radical scavenging method and reducing power assay, revealing compounds with potent antioxidant activities surpassing that of well-known antioxidants like ascorbic acid (I. Tumosienė et al., 2019).

Antimicrobial Activity

Another study focused on the synthesis of thiophene-carboxamides derivatives, exploring their antimicrobial potential. The compounds were synthesized through a series of reactions, characterized by various spectroscopic techniques, and subjected to antimicrobial evaluation, showing promising results (Sailaja Rani Talupur et al., 2021).

Antiproliferative Activity

The development of compounds with antiproliferative activity is also a significant application. A study demonstrated the synthesis of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as novel histone deacetylase inhibitors. These compounds exhibited good antiproliferative activity against various cancer cell lines, indicating their potential as therapeutic agents (J. Jiao et al., 2009).

Organogel Formation

Research into the gelating properties of compounds based on perylenetetracarboxylic diimides (PDIs) has highlighted the role of amphiphilic properties and side-chain conformations in controlling gelating abilities. These studies provide insights into designing novel organogels with potential applications in various fields (Haixia Wu et al., 2011).

Synthesis and Chemical Properties

The synthesis and characterization of novel compounds often lead to discovering unique properties and applications. For instance, the synthesis of aromatic polyamides based on multi-ring flexible dicarboxylic acids has contributed to the development of materials with high molecular weight, solubility in polar solvents, and thermal stability, useful for creating durable and flexible films (S. Hsiao & Hui-Yu Chang, 1996).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c16-14-4-3-13(22-14)15(19)17-6-5-10(18)9-1-2-11-12(7-9)21-8-20-11/h1-4,7,10,18H,5-6,8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAMBAOUQZHPPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=C(S3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2857129.png)

![Ethyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2857130.png)

![N-[1-(6-ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2857131.png)

![1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857134.png)

![N-(2,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2857136.png)

![N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2857146.png)